An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a substituted aromatic amide that belongs to a class of compounds widely recognized for their utility as synthetic intermediates.[1] The presence of a reactive chloroacetyl group combined with a sterically hindered diisopropylaniline moiety makes it a valuable precursor for the synthesis of a variety of more complex molecules, including those with potential biological activity.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthetic chemistry, for process optimization, and for predicting its behavior in various experimental and physiological environments.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide. In instances where experimental data for the title compound is not publicly available, we will draw upon data from its close structural analogs, 2-Chloro-N-(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(2,6-diethylphenyl)acetamide, to provide context and informed estimations. This guide is designed to be a practical resource, offering not only data but also the rationale behind experimental methodologies and the interpretation of analytical results.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.
Caption: Molecular structure of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide.
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide | [2] |
| CAS Number | 20781-86-6 | [2][3] |
| Molecular Formula | C₁₄H₂₀ClNO | [2] |
| Molecular Weight | 253.77 g/mol | [2] |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl | [2] |
| InChIKey | SQSUDYRMZQRNEX-UHFFFAOYSA-N | [2] |
Physicochemical Properties: Data and Context
The physicochemical properties of a compound dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in synthetic reactions. While experimental data for 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is sparse, we can leverage computed values and data from its lower alkyl homologs to build a comprehensive profile.
Table 2: Summary of Physicochemical Properties
| Property | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide (Predicted/Computed) | 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Experimental) | 2-Chloro-N-(2,6-diethylphenyl)acetamide (Experimental) |
| Melting Point (°C) | Not available | 143 - 151 | 135 - 136[4] |
| Boiling Point (°C) | Not available | 311 - 317 | Not available |
| Water Solubility | Predicted to be low | Insoluble[5][6] | Not available |
| logP (Octanol/Water) | Not available | 1.97 - 2.55 | ~2.5 (Computed)[4] |
| pKa (acidic) | Not available | ~11.6 - 12.9 (Predicted)[5][7] | Not available |
Note: The data for the dimethyl and diethyl analogs are provided for comparative purposes. Sources for this data can be found in the references section.[4][5][6][7][8]
Expert Insights on Physicochemical Trends
-
Melting Point: The melting point is influenced by the crystal lattice energy and molecular symmetry. The experimental melting points of the dimethyl and diethyl analogs are relatively high, suggesting a stable crystal packing. It is reasonable to expect that 2-Chloro-N-(2,6-diisopropylphenyl)acetamide will also be a solid at room temperature with a melting point in a similar range, potentially influenced by the increased steric bulk of the isopropyl groups.
-
Solubility: The presence of the large, hydrophobic diisopropylphenyl group and the chloroalkane moiety suggests that the title compound will have low aqueous solubility.[9] Conversely, it is expected to be soluble in common organic solvents such as chloroform, dichloromethane, and to a lesser extent, methanol and DMSO, which is consistent with the observed solubilities of its analogs.[5]
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing membrane permeability and protein binding. The logP values of the analogs suggest that 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a lipophilic compound. The addition of two isopropyl groups compared to two methyl groups would be expected to increase the logP value further.
-
pKa: The amide proton is weakly acidic, with a high predicted pKa, meaning it will not significantly ionize under physiological conditions. The nitrogen atom is not basic due to the delocalization of its lone pair into the adjacent carbonyl group.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the determination of these physicochemical properties must follow validated and reproducible protocols. The following are standard methodologies applicable to the characterization of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide.
Workflow for Physicochemical Characterization
Caption: General workflow for the experimental determination of key physicochemical properties.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[10] It measures the heat flow required to raise the temperature of a sample compared to a reference. The melting point is observed as an endothermic event.[10]
Protocol (based on ASTM D3418): [10][11]
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium and/or zinc standards.[12]
-
Sample Preparation: Accurately weigh 2-5 mg of dry, finely powdered 2-Chloro-N-(2,6-diisopropylphenyl)acetamide into a Tzero aluminum pan. Hermetically seal the pan.[13]
-
Reference Preparation: Prepare an empty, sealed Tzero aluminum pan as the reference.[13]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a constant rate (e.g., 10 °C/min) through the melting transition.[10]
-
Data Analysis: Determine the onset temperature of the melting endotherm. This is reported as the melting point. The peak temperature and the enthalpy of fusion (ΔHfus) should also be recorded.[11]
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the "gold standard" for determining the water solubility of compounds and is described in OECD Test Guideline 105.[14][15] It involves creating a saturated solution of the compound in water and then measuring its concentration.[15]
Protocol (based on OECD TG 105): [15]
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration: Add an excess amount of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide to a known volume of deionized water in a flask. Agitate the mixture at a constant temperature (e.g., 20 °C) for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the aqueous phase by centrifugation or filtration. Care must be taken to avoid including any solid particles in the sample for analysis.
-
Quantification: Analyze the concentration of the compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate and Report: The experiment should be performed in triplicate, and the average solubility is reported in g/L or mol/L.
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
Rationale: The shake-flask method is the traditional and most reliable method for determining the logP value.[16][17] It directly measures the partitioning of a compound between two immiscible phases, n-octanol and water.[17]
Protocol (based on OECD TG 107):
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Partitioning: Dissolve a known amount of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
-
Equilibration: Shake the mixture at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. The experiment should be performed at different initial concentrations to ensure the value is independent of concentration.[18]
Spectroscopic and Analytical Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[19]
-
¹H NMR: The proton NMR spectrum of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is expected to show distinct signals corresponding to the different types of protons. Key expected resonances include:
-
A singlet for the amide N-H proton (typically in the region of 7.5-8.5 ppm).[20]
-
A singlet for the two protons of the -CH₂Cl group (around 4.0-4.5 ppm).
-
Multiplets for the aromatic protons on the phenyl ring.
-
A septet for the two methine (-CH) protons of the isopropyl groups.
-
A doublet for the twelve methyl (-CH₃) protons of the isopropyl groups.[21]
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected resonances include:
-
A signal for the carbonyl carbon (C=O) in the amide group (typically in the region of 160-170 ppm).
-
A signal for the carbon of the -CH₂Cl group.
-
Signals for the aromatic carbons.
-
Signals for the methine and methyl carbons of the isopropyl groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[22]
-
Key Expected Absorptions:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amide.[23]
-
C=O Stretch (Amide I band): A strong, sharp absorption band typically between 1630 and 1690 cm⁻¹ due to the carbonyl stretch.[20][23]
-
N-H Bend (Amide II band): An absorption band around 1510-1580 cm⁻¹ resulting from the N-H bending vibration.[23]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.
-
C-Cl Stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[24]
-
Expected Fragmentation:
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.77 g/mol ).
-
Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak is expected, arising from the ³⁷Cl isotope.[25]
-
Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom, the chloroacetyl group, and fragmentation of the isopropyl groups.
-
Stability and Handling
-
Stability: The compound is expected to be stable under standard storage conditions (cool, dry, well-ventilated area).
-
Handling Precautions: As with many chlorinated organic compounds and acetamides, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Applications in Research and Development
2-Chloro-N-alkyl/aryl acetamides are a crucial class of organic compounds that serve as versatile precursors in synthetic chemistry.[1] The reactivity of the C-Cl bond makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This makes 2-Chloro-N-(2,6-diisopropylphenyl)acetamide a valuable building block for the synthesis of more complex molecules, including various heterocyclic compounds which are often investigated for their biological activities.[1] Given its structural similarity to the core of some local anesthetics (e.g., lidocaine, which is a 2-acetamido-N-(2,6-dimethylphenyl) derivative), this compound and its derivatives are of interest in medicinal chemistry research.
Conclusion
2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a valuable chemical intermediate whose full experimental characterization is still emerging in the public domain. This guide has synthesized the available computed data, contextualized it with experimental data from close structural analogs, and provided a framework of standard, validated protocols for its comprehensive physicochemical analysis. By understanding these properties and the methodologies to determine them, researchers and drug development professionals can more effectively utilize this compound in their synthetic and developmental endeavors, ensuring both scientific rigor and operational safety.
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